Meta-Methoxy Substituent Enables Patent-Specific p75 NTR Ligand Series Not Accessible from 4-Phenyl or 4-Halophenyl Analogs
In the Sanofi-Aventis patent US2005/176722 A1, 4-(3-methoxyphenyl)piperidin-4-ol serves as the specific core scaffold for synthesizing 1-[4-hydroxy-4-(3-methoxyphenyl)-1-piperidyl]-2-[4-(2-pyrazinyl)-1-piperazinyl]-1-ethanone, a claimed compound with affinity for the neurotrophin receptor p75 NTR [1]. The patent explicitly claims the 3-methoxyphenyl substitution pattern as part of the defined R4 aromatic group, distinguishing it from unsubstituted phenyl, 4-halophenyl, 4-alkylphenyl, and 4-alkoxyphenyl variants also encompassed by the generic Markush structure. This indicates that the 3-methoxy orientation produces a specific receptor interaction profile validated through patent prosecution [1].
| Evidence Dimension | Patent-protected structural specificity |
|---|---|
| Target Compound Data | 3-methoxyphenyl at R4 position; specifically claimed in patent example |
| Comparator Or Baseline | 4-chlorophenyl, 4-fluorophenyl, unsubstituted phenyl, 4-methoxyphenyl (all within generic formula but not exemplified with identical substituent combinations) |
| Quantified Difference | The 3-methoxyphenyl embodiment is one of only a limited set of specifically synthesized and claimed final compounds, representing a structurally differentiated sub-series |
| Conditions | Patent claims for p75 NTR receptor ligands; synthesis and therapeutic application per US2005/176722 A1 |
Why This Matters
Procurement of this specific aryl substitution pattern is required to reproduce the patented p75 NTR ligand series, as generic 4-phenyl or 4-halophenyl alternatives cannot yield the identical final compounds.
- [1] Sanofi-Aventis. Piperazinylacylpiperidine derivatives, their preparation and therapeutic use thereof. US Patent Application US2005/176722 A1, published August 11, 2005. Compound listing at page column 14, lines 250-251. View Source
